molecular formula C13H19N3S B11467836 1-[(2E)-1-butylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea

1-[(2E)-1-butylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea

Cat. No.: B11467836
M. Wt: 249.38 g/mol
InChI Key: YCBSPAHOVWTVKL-NTCAYCPXSA-N
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Description

1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of a dihydropyridine derivative with an appropriate thiourea precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Brønsted acids or transition metal complexes, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the dihydropyridine ring can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(METHYL)THIOUREA
  • 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(ETHYL)THIOUREA
  • 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PHENYL)THIOUREA

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

(1E)-1-(1-butylpyridin-2-ylidene)-3-prop-2-enylthiourea

InChI

InChI=1S/C13H19N3S/c1-3-5-10-16-11-7-6-8-12(16)15-13(17)14-9-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3,(H,14,17)/b15-12+

InChI Key

YCBSPAHOVWTVKL-NTCAYCPXSA-N

Isomeric SMILES

CCCCN\1C=CC=C/C1=N\C(=S)NCC=C

Canonical SMILES

CCCCN1C=CC=CC1=NC(=S)NCC=C

Origin of Product

United States

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